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Introduction

Potassium biiodate (KH(IO3)2) is a versatile and stable primary standard with significant
applications in pharmaceutical analysis.[1] Its utility stems from its role as a potent oxidizing
agent in iodometric and iodatometric titrations, allowing for the precise quantification of various
active pharmaceutical ingredients (APIs). This document provides detailed application notes
and protocols for the use of potassium biiodate in the analysis of several key pharmaceuticals.

Potassium biiodate can be used both as a basimetric and an oxidimetric standard.[2] It offers
the advantage of a high equivalent weight, particularly in the standardization of bases.[1][2] In
redox titrations, it serves as a stable source of iodine, which is liberated in the presence of
potassium iodide and an acidic medium. The liberated iodine can then be used to titrate
reducing agents.

Principle of lodometric Titration using Potassium
Biiodate

The fundamental principle behind the use of potassium biiodate in the analysis of reducing
drugs is a redox reaction. In an acidic solution and in the presence of excess potassium iodide
(K1), potassium biiodate (or potassium iodate, KIOs3) liberates a precise amount of iodine (I2).

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b081693?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/18963018/
https://pubmed.ncbi.nlm.nih.gov/1420464/
https://pubmed.ncbi.nlm.nih.gov/18963018/
https://pubmed.ncbi.nlm.nih.gov/1420464/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081693?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

This liberated iodine then oxidizes the analyte (the drug). The endpoint of the titration is
typically detected using a starch indicator, which forms a distinct blue-black complex with
excess iodine.

The key reactions are as follows:

e Liberation of lodine: KH(I03)2 + 10Kl + 11H* - 6l> + 11K* + 6H20 or more commonly with
potassium iodate: KIOs + 5KI + 6H* - 3l2 + 6K+ + 3H20

» Reaction with the Analyte (using Ascorbic Acid as an example): CesHsOe (Ascorbic Acid) + I2
- CeHeOs (Dehydroascorbic Acid) + 21~ + 2H*

» Endpoint Detection: I> + Starch — Blue-Black Complex

A back-titration method can also be employed, where a known excess of potassium biiodate is
added to the analyte, and the unreacted iodine is then titrated with a standardized sodium
thiosulfate solution.

Application 1: Determination of Ascorbic Acid
(Vitamin C)

The quantification of ascorbic acid in pharmaceutical preparations is a common application of
potassium biiodate. The method is reliable, cost-effective, and can be readily implemented in
most laboratory settings.

Quantitative Data Summary
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Parameter

Reported Value(s)

Reference(s)

Linearity Range

0.002 — 0.02 mol L—*

(Potentiometric)

[3]

0.2 - 1.4 ppm (UV-Vis

Spectrophotometric)

[4]

Accuracy (% Recovery)

95.38% - 105.00%

[3]

98.7% - 100.5% (HPLC) vs.
98% - 104% (Titration)

[5]

99.45% - 101.48%

[4]

Precision (% RSD)

Repeatability: 1.86%

[3]

Intermediate Precision: 1.95%

[3]

Intraday and Interday: < 5%

[5]

Limit of Detection (LOD)

1.0 mg (Titration)

[5]

0.50 ppm (UV-Vis

Spectrophotometric)

[4]

Limit of Quantification (LOQ)

3.0 mg (Titration)

[5]

5.02 ppm (UV-Vis

Spectrophotometric)

[4]

Experimental Protocol: Titrimetric Determination of
Ascorbic Acid in Tablets

This protocol is based on the direct titration of ascorbic acid with a standardized potassium

iodate solution.

1. Reagents and Solutions:

o Potassium lodate (KIOs) Standard Solution (0.01 M): Accurately weigh approximately 2.14 g

of analytical grade KlOs (previously dried at 110°C to a constant weight) and dissolve it in

1000 mL of deionized water in a volumetric flask.
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o Potassium lodide (KI) Solution (10% w/v): Dissolve 10 g of KI in 100 mL of deionized water.

o Sulfuric Acid (H2S04) Solution (1 M): Slowly add 56 mL of concentrated H2SOa to
approximately 800 mL of deionized water, cool, and dilute to 1000 mL.

» Starch Indicator Solution (1% wi/v): Make a paste of 1 g of soluble starch with a small amount
of cold deionized water. Add this paste to 100 mL of boiling deionized water with constant
stirring. Cool before use.

2. Sample Preparation:
» Weigh and finely powder not fewer than 20 vitamin C tablets.

o Accurately weigh a portion of the powder equivalent to about 100-150 mg of ascorbic acid
and transfer it to a 250 mL conical flask.

o Dissolve the sample in approximately 100 mL of deionized water.
3. Titration Procedure:

e To the sample solution in the conical flask, add 5 mL of 1 M sulfuric acid and 5 mL of 10%
potassium iodide solution.

e Add 1 mL of starch indicator solution.
 Titrate immediately with the standardized 0.01 M potassium iodate solution.

e The endpoint is reached when the solution turns a permanent pale blue or dark blue-black
color.

e Record the volume of the KIOs solution used.

o Perform a blank titration using the same quantities of reagents but without the ascorbic acid
sample.

4. Calculation:

The amount of ascorbic acid in the sample is calculated using the following formula:
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Amount of Ascorbic Acid (mg) = (V_sample - V_blank) x M_KIOs x (Molecular Weight of

Ascorbic Acid / Stoichiometric Factor)

Where:

e Molecular Weight of Ascorbic Acid = 176.12 g/mol

V_blank = Volume of KIOs solution used for the blank (mL)

M_KIOs = Molarity of the potassium iodate solution (mol/L)

V_sample = Volume of KIOs solution used for the sample (mL)

» Stoichiometric Factor = 2 (based on the reaction stoichiometry where 1 mole of KIOs is

equivalent to 3 moles of Iz, and 1 mole of Iz reacts with 1 mole of ascorbic acid, but the direct

titration reaction is often considered as 1 mole of KIOs reacting with 3 moles of ascorbic

acid).

Application 2: Determination of Captopril

Captopril, an angiotensin-converting enzyme (ACE) inhibitor, can be assayed using an

iodometric titration with potassium iodate. The thiol group in the captopril molecule is oxidized

by the liberated iodine.

: o E

Parameter Reported Value(s)

Reference(s)

Applicable Range (Titrimetric) 1-12 mg

[6]

Applicable Range
PP J 120-520 pg/mL

[7]

(Spectrophotometric)

50-400 pg/mL [6]

Accuracy (% Recovery) 96.6% - 98.5%

Precision (% RSD) <2% [6]
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Experimental Protocol: Titrimetric Determination of
Captopril in Bulk Drug

This protocol is adapted from official pharmacopeial methods.[8]
1. Reagents and Solutions:

o Potassium lodate (KIOs) Volumetric Solution (0.01 mol/L): Prepare as described for the
ascorbic acid assay.

o Sulfuric Acid (~190 g/L) TS: Prepare by diluting concentrated sulfuric acid with deionized
water.

o Potassium lodide (KI): Analytical reagent grade solid.

o Starch TS: Prepare as described for the ascorbic acid assay.
2. Sample Preparation:

o Accurately weigh about 0.3 g of the captopril substance.
 Dissolve in 100 mL of deionized water in a suitable flask.

3. Titration Procedure:

¢ To the dissolved sample, add 10 mL of sulfuric acid (~190 g/L) TS and 1 g of potassium
iodide.

¢ Mix the contents of the flask thoroughly.

« Titrate with 0.01 mol/L potassium iodate volumetric solution, using starch TS as an indicator,
which is added towards the end of the titration.

e The endpoint is the appearance of a permanent blue color.
o Perform a blank titration by repeating the procedure without the captopril sample.

4. Calculation:
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The amount of captopril is calculated from the difference between the titration volumes of the
blank and the sample.

Each mL of 0.01 mol/L potassium iodate VS is equivalent to 13.04 mg of CoH1sNOsS.[8]
Amount of Captopril (mg) = (V_blank - V_sample) x M_KIOs x 13.04

Where:

e V_blank = Volume of KIOs solution used for the blank (mL)

e V_sample = Volume of KIOs solution used for the sample (mL)

e M_KIOs = Molarity of the potassium iodate solution (mol/L)

Application 3: Determination of Isoniazid

Isoniazid, a primary antitubercular drug, can be determined by indirect iodometric titration. A
direct titration with potassium biiodate is less common. The following protocol describes a
method involving treatment with an excess of iodine, followed by back-titration.

: o :

Parameter Reported Value(s) Reference(s)

1.5-15.0 mg (Non-aqueous

Applicable Range (Titrimetric) o 9]
titration)
Accuracy (% Recovery) 100.06% - 102.87% (HPLC) [10]
98% - 102% (UV-Vis
. [11]
Spectrophotometric)
Relative Error < 2.6% (Non- ]

aqueous titration)

o Intraday and Interday: < 3%
Precision (% RSD) o [9]
(Non-aqueous titration)

Intraday: < 2.0% (HPLC) [10]
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Experimental Protocol: Indirect lodometric
Determination of Isoniazid

1. Reagents and Solutions:
 lodine Solution (0.1 M): Prepare and standardize as per standard laboratory procedures.

e Sodium Bicarbonate (NaHCOs) Solution (0.1 M): Dissolve 8.4 g of NaHCOs in 1000 mL of
deionized water.

 Nitric Acid (HNOs) Solution (0.1 M): Prepare by appropriate dilution of concentrated nitric
acid.

 Silver Nitrate (AgNOs) Standard Solution (0.1 M): Prepare and standardize as per standard
laboratory procedures.

o Potentiometric Titration Setup with a Silver Electrode.
2. Sample Preparation:
* Weigh and powder 20 isoniazid tablets.

o Accurately weigh a quantity of the powder equivalent to about 250 mg of isoniazid, dissolve it
in deionized water, and dilute to 250 mL in a volumetric flask.

« Filter the solution if necessary.
3. Titration Procedure:

o Take a suitable aliquot (e.g., 5.0 mL) of the sample solution containing 1.0-14.0 mg of
isoniazid.

e Add 10.0 mL of 0.1 M sodium bicarbonate solution.
e Add 0.1 M ethanolic iodine solution dropwise until a yellow color persists for one minute.

 Acidify the solution to pH 3.0 with 0.1 M nitric acid.
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« Titrate the iodide produced with a standard 0.1 M silver nitrate solution potentiometrically.
e The endpoint is determined from the inflection point of the titration curve.
4. Calculation:

The amount of isoniazid is calculated based on the stoichiometry of the reaction where one
mole of isoniazid reacts to produce one mole of iodide.

Application 4: Notes on the Analysis of Furosemide

Direct redox titration of furosemide with potassium biiodate is not a commonly reported method
in pharmaceutical analysis. Furosemide does not possess a readily oxidizable functional group
suitable for this type of titration under standard conditions.

Alternative titrimetric methods for the assay of furosemide in pharmaceutical formulations are
available, primarily based on acid-base chemistry. For instance, furosemide, being a weak acid,
can be titrated with a strong base like sodium hydroxide in a non-agqueous medium such as
dimethylformamide, using an indicator like bromothymol blue.

Visualizations
General Workflow for Titrimetric Analysis
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General Workflow for Titrimetric Analysis with Potassium Biiodate
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Caption: General workflow for the titrimetric analysis of pharmaceuticals using potassium
biiodate.
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Principle of Indirect lodometric Titration

Principle of Indirect lodometric Titration
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Caption: The principle of iodometric titration using potassium iodate for pharmaceutical
analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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